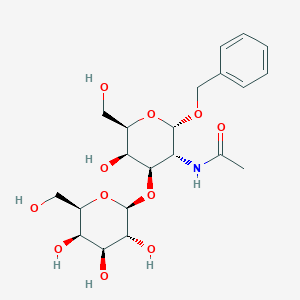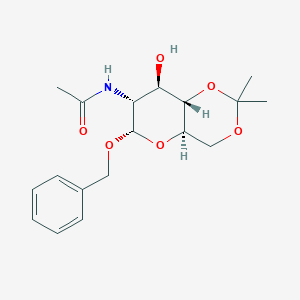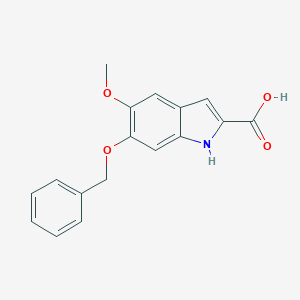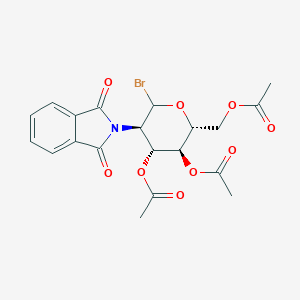
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide, also known as HMB, is a compound that has been extensively studied for its potential therapeutic applications in various fields of science. HMB is a derivative of thiazole, which is a heterocyclic organic compound containing sulfur and nitrogen atoms in its ring structure.
Aplicaciones Científicas De Investigación
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various fields of science. In medicinal chemistry, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In the field of materials science, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.
Mecanismo De Acción
The mechanism of action of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has also been shown to inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways.
Biochemical and Physiological Effects:
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. In vivo studies have shown that N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can reduce tumor growth in animal models of cancer, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide is its versatility as a building block for the synthesis of novel materials and compounds. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for research on N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide-based materials for optoelectronics and photonics. Another area of interest is the investigation of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the development of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide derivatives with improved solubility and bioavailability could lead to new therapeutic applications in cancer and inflammation.
Métodos De Síntesis
The synthesis of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminobenzothiazole with 2,3,3-trimethyl-2H-indol-1-ol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide as the final product. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can be purified by recrystallization or chromatography techniques.
Propiedades
Número CAS |
120164-66-1 |
|---|---|
Nombre del producto |
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide |
Fórmula molecular |
C17H16N2O2S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N2O2S/c1-9-10(2)14(20)11(3)15-13(9)18-17(22-15)19-16(21)12-7-5-4-6-8-12/h4-8,20H,1-3H3,(H,18,19,21) |
Clave InChI |
OUCUOBHNOBRJKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=CC=C3)C)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=CC=C3)C)O)C |
Sinónimos |
Benzamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)








